(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
Beschreibung
(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a complex organic compound that features a carbazole moiety linked to a naphthalenone structure
Eigenschaften
Molekularformel |
C24H19NO |
|---|---|
Molekulargewicht |
337.4g/mol |
IUPAC-Name |
(2E)-2-[(9-methylcarbazol-3-yl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C24H19NO/c1-25-22-9-5-4-8-20(22)21-15-16(10-13-23(21)25)14-18-12-11-17-6-2-3-7-19(17)24(18)26/h2-10,13-15H,11-12H2,1H3/b18-14+ |
InChI-Schlüssel |
SNJLKRWHUXYTJF-NBVRZTHBSA-N |
SMILES |
CN1C2=C(C=C(C=C2)C=C3CCC4=CC=CC=C4C3=O)C5=CC=CC=C51 |
Isomerische SMILES |
CN1C2=C(C=C(C=C2)/C=C/3\CCC4=CC=CC=C4C3=O)C5=CC=CC=C51 |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C=C3CCC4=CC=CC=C4C3=O)C5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves the condensation of 9-methyl-9H-carbazole-3-carbaldehyde with 3,4-dihydro-1(2H)-naphthalenone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Introduction of halogens or other functional groups on the carbazole ring.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of (2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The carbazole moiety is known for its ability to intercalate with DNA, potentially leading to anticancer effects. In materials science, the compound’s electronic properties are exploited for charge transport and light-emitting applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-ethyl-9H-carbazol-3-yl derivatives: These compounds share the carbazole core and exhibit similar electronic properties.
3,4-dihydro-1(2H)-naphthalenone derivatives: These compounds share the naphthalenone structure and are used in similar synthetic applications.
Uniqueness
(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is unique due to the combination of the carbazole and naphthalenone moieties, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
